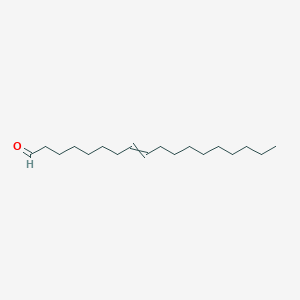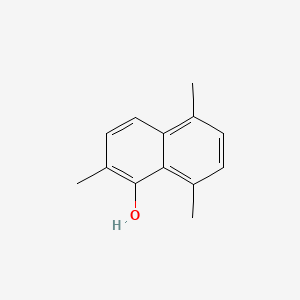
2,5,8-Trimethyl-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trimethyl-1-naphthol is an organic compound with the molecular formula C13H14O It is a derivative of naphthol, characterized by the presence of three methyl groups at the 2, 5, and 8 positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-1-naphthol typically involves the alkylation of 1-naphthol. One common method is the Friedel-Crafts alkylation, where 1-naphthol is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,5,8-trimethyl-1,4-naphthoquinone.
Reduction: Formation of 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthol.
Substitution: Formation of halogenated derivatives like 2,5,8-trimethyl-1-bromonaphthol.
Scientific Research Applications
2,5,8-Trimethyl-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-1-naphthol involves its interaction with specific molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Naphthol: Lacks the methyl groups, making it less hydrophobic and with different reactivity.
2,5-Dimethyl-1-naphthol: Similar structure but with only two methyl groups, affecting its chemical properties and applications.
2,3,6-Trimethylphenol: A phenol derivative with a different aromatic ring structure, leading to distinct chemical behavior.
Uniqueness: 2,5,8-Trimethyl-1-naphthol is unique due to the specific positioning of its methyl groups, which influence its reactivity, solubility, and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
33583-02-7 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,5,8-trimethylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-7,14H,1-3H3 |
InChI Key |
AZPMPNRMONDTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C(C=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


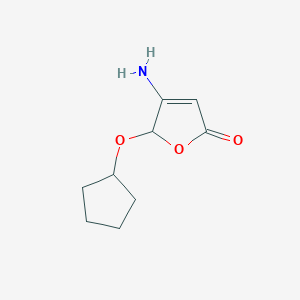
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
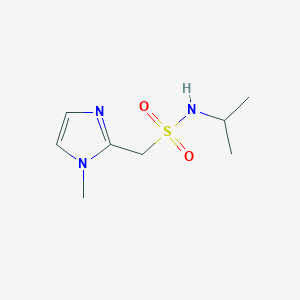

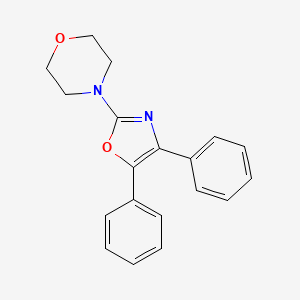
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
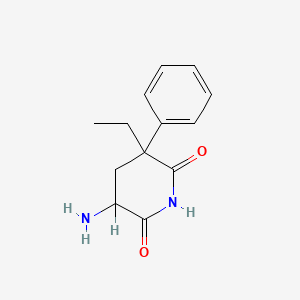
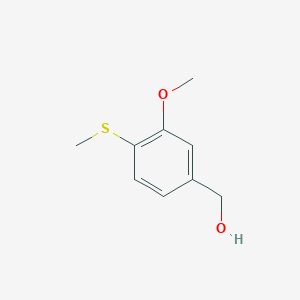

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)

